N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a pyrrolidine ring, a phenoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-methylphenyl-2-pyrrolidin-1-ylethylamine with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like hydroxide ions can replace the phenoxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl-substituted derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenylpyrrolidin-2-ones
- N-phenyldihydro-1H-pyrrol-2-ones
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is unique due to its combination of a pyrrolidine ring, a phenoxy group, and a methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H26N2O2/c1-17-9-11-18(12-10-17)20(23-13-5-6-14-23)15-22-21(24)16-25-19-7-3-2-4-8-19/h2-4,7-12,20H,5-6,13-16H2,1H3,(H,22,24) |
InChI Key |
HVLPRXGCIIINLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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